N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide
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Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide, also known as CTAP, is a small molecule that has been extensively studied in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction.
Mechanism of Action
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide acts as a selective antagonist of the mu-opioid receptor, which means that it blocks the receptor from being activated by opioid molecules. This blockade results in a reduction in the activity of the mu-opioid receptor, which in turn leads to a reduction in pain, reward, and addiction-related behaviors.
Biochemical and Physiological Effects:
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been shown to reduce pain-related behaviors, decrease the rewarding effects of opioids, and reduce the development of opioid tolerance and dependence. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has also been shown to have anxiolytic effects, meaning that it can reduce anxiety-related behaviors.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide in lab experiments is that it is a selective antagonist of the mu-opioid receptor, which means that it can be used to study the specific effects of blocking this receptor. However, one limitation of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide is that it is not a clinically approved drug, which means that its effects in humans are not well understood.
Future Directions
There are many future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide. One area of research is the development of new drugs that target the mu-opioid receptor, which could have potential therapeutic benefits for opioid addiction and other disorders. Another area of research is the study of the role of the mu-opioid receptor in various physiological processes, including pain, mood, and stress. Additionally, there is a need for further research on the safety and efficacy of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide and other mu-opioid receptor antagonists in humans.
Synthesis Methods
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide is solid-phase synthesis, which involves attaching the molecule to a solid support and then building the molecule step-by-step. This method is advantageous because it allows for the purification of the molecule at each step, resulting in a high purity final product.
Scientific Research Applications
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has been extensively studied in scientific research for its ability to selectively block the mu-opioid receptor. This receptor is involved in the regulation of pain, reward, and addiction, and its blockade has been shown to have therapeutic potential in the treatment of opioid addiction and other disorders. N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)acetamide has also been used in research to study the role of the mu-opioid receptor in various physiological processes, including pain, mood, and stress.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-21-10-14(19)17-13-8-15(20)18(9-13)6-5-11-3-2-4-12(16)7-11/h2-4,7,13H,5-6,8-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOBZZDUKNFRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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